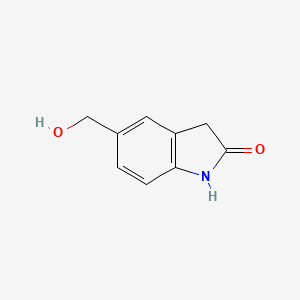

5-(Hydroxymethyl)indolin-2-one

説明

Significance of the Indolin-2-one Nucleus in Natural Products and Synthetic Compounds

The indolin-2-one nucleus is a recurring motif in a variety of natural products, including alkaloids, fungal metabolites, and marine natural products. impactfactor.org This widespread presence in nature underscores its evolutionary selection as a stable and biologically relevant scaffold. rsc.org For instance, certain oxindole (B195798) alkaloids have been isolated from plants and have demonstrated a spectrum of biological activities. aip.org The inherent bioactivity of these natural compounds has inspired chemists to explore the synthesis of a vast number of indolin-2-one derivatives. researchgate.net

The synthetic versatility of the indolin-2-one core is a key factor in its significance. The structure can be readily modified at several positions, including the C3 position, the aromatic ring, and the amide nitrogen. aip.org This adaptability allows for the creation of large libraries of compounds with diverse chemical properties and biological targets. The development of various synthetic methodologies, including acid or base-catalyzed reactions, has further expanded the accessible chemical space of indolin-2-one derivatives. researchgate.net

Therapeutic Relevance of Indolin-2-one Derivatives

The therapeutic potential of indolin-2-one derivatives is vast and well-documented. glpbio.com Several compounds based on this scaffold have been developed and marketed for therapeutic use, with many more undergoing preclinical and clinical evaluation. researchgate.net The ability of the indolin-2-one nucleus to interact with a multitude of biological targets has cemented its importance in modern drug discovery.

Overview of Biological Activities (e.g., anticancer, anti-inflammatory, antimicrobial, antiviral)

Indolin-2-one derivatives have demonstrated a broad spectrum of pharmacological activities. glpbio.com Their most prominent application is in oncology, where they have been extensively investigated as anticancer agents. researchgate.netresearchgate.net Many derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth and angiogenesis. researchgate.netnih.gov Sunitinib, an approved anticancer drug, is a notable example of an indolin-2-one derivative that targets VEGFRs. nih.gov Beyond cancer, these compounds have shown significant potential as anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comnih.govnih.gov For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Others have exhibited activity against various bacterial and viral strains, including HIV. nih.govnih.gov

Table 1: Overview of Biological Activities of Indolin-2-one Derivatives

| Biological Activity | Mechanism of Action/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of receptor tyrosine kinases (e.g., VEGFRs) | researchgate.netnih.gov |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) | mdpi.com |

| Antimicrobial | Activity against various bacterial strains | nih.gov |

| Antiviral | Activity against viruses, including HIV | nih.govnih.gov |

Indolin-2-one as a Privileged Scaffold in Drug Discovery

The indolin-2-one nucleus is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The indole (B1671886) scaffold, from which indolin-2-one is derived, is itself considered one of the most important structural subunits for the discovery of new drug candidates. nih.gov The ability of the indolin-2-one structure to serve as a versatile template for the design of ligands for a variety of receptors and enzymes makes it an invaluable tool for medicinal chemists. researchgate.net The development of numerous kinase inhibitors for cancer therapy, such as Sunitinib and Nintedanib, from the indolin-2-one scaffold is a testament to its privileged status. researchgate.net

Contextualizing 5-(Hydroxymethyl)indolin-2-one within the Indolin-2-one Chemical Space

This compound is a specific derivative within the vast chemical space of indolin-2-ones. ambeed.com Its structure features a hydroxymethyl group (-CH₂OH) at the 5-position of the indolin-2-one core. This substitution is significant as modifications at this position have been shown to influence the biological activity of the parent compound. For instance, the presence and position of substituents on the aromatic ring can impact cytotoxicity and other pharmacological properties. aip.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(hydroxymethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEKDTIWYDGPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CO)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612487-61-3 | |

| Record name | 5-(Hydroxymethyl)-1,3-Dihydro-2H-Indol-2-One | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization Techniques in Indolin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(Hydroxymethyl)indolin-2-one. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the atomic connectivity and chemical environment within the molecule can be established.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The expected signals in the ¹H NMR spectrum are as follows:

Aromatic Protons: The three protons on the benzene (B151609) ring of the indolin-2-one core will appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Their splitting patterns (e.g., doublets, doublet of doublets) will be indicative of their coupling with adjacent aromatic protons.

Methylene (B1212753) Protons of the Hydroxymethyl Group (-CH₂OH): A singlet or a doublet, depending on the coupling with the hydroxyl proton, is expected for the two protons of the hydroxymethyl group. This signal would typically appear in the range of δ 4.5-5.0 ppm.

Methylene Protons of the Indolin-2-one Ring (-CH₂-): The two protons on the C3 position of the indolin-2-one ring will likely appear as a singlet in the range of δ 3.0-3.5 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton will give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Amide Proton (-NH-): The amide proton will appear as a singlet, typically in the downfield region of the spectrum, around δ 8.0-9.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | m |

| -CH₂OH | 4.5 - 5.0 | s or d |

| Ring -CH₂- | 3.0 - 3.5 | s |

| -OH | Variable | br s |

| -NH- | 8.0 - 9.0 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the this compound molecule. The expected chemical shifts for the carbon atoms are:

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is the most deshielded carbon and will appear significantly downfield, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region, between δ 110 and 150 ppm. The carbon atom attached to the hydroxymethyl group and the carbons adjacent to the nitrogen atom will have distinct chemical shifts.

Carbon of the Hydroxymethyl Group (-CH₂OH): The carbon atom of the hydroxymethyl group is expected to appear in the range of δ 60-70 ppm.

Methylene Carbon of the Indolin-2-one Ring (-CH₂-): The C3 carbon of the indolin-2-one ring will resonate in the aliphatic region, typically around δ 35-45 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C=O | 170 - 180 |

| Aromatic-C | 110 - 150 |

| -CH₂OH | 60 - 70 |

| Ring -CH₂- | 35 - 45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This experiment would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignment of the -CH₂OH and ring -CH₂- groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds:

N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H stretching vibrations in the aromatic ring.

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methylene groups.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the lactam (cyclic amide) ring.

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch: An absorption band in the region of 1000-1250 cm⁻¹ would correspond to the C-O stretching vibration of the primary alcohol.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Lactam) | 1680 - 1720 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch | 1000 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the indolin-2-one core.

Loss of water (H₂O): Dehydration of the molecular ion is a common fragmentation pathway for alcohols.

Cleavage of the indolin-2-one ring: Fragmentation of the lactam ring can lead to various characteristic fragment ions.

Analysis of the mass spectrum of the closely related compound, 5-hydroxyoxindole, shows a prominent molecular ion peak and fragmentation corresponding to the loss of CO, which is characteristic of the oxindole (B195798) core. A similar loss would be expected for this compound after the initial loss of the hydroxymethyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 163.06 |

| [M - CH₂OH]⁺ | 132.05 |

| [M - H₂O]⁺ | 145.05 |

Note: These are predicted values based on the molecular formula C₉H₉NO₂.

Chromatographic Methods in Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for determining the purity of a compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The presence of a single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the method of choice. Silica gel is commonly used as the stationary phase, and a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is employed to elute the compound from the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. In the context of indolin-2-one research, HPLC is extensively used to analyze the purity of synthesized compounds and to monitor the progress of chemical reactions.

Detailed Research Findings:

Researchers have developed and validated various HPLC methods for the analysis of oxindole alkaloids and their derivatives. These methods often employ reverse-phase chromatography with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (often containing trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector, with the wavelength set to a value where the indolin-2-one chromophore exhibits strong absorbance, such as 214 nm or 254 nm.

For instance, a study on 5-fluoro-2-oxindole utilized an isocratic HPLC method with a 65:35 mixture of deionized water and acetonitrile to achieve consistent separation of the analyte from solvent peaks. In other applications, gradient elution methods, where the composition of the mobile phase is changed over time, have been employed to separate complex mixtures of indolin-2-one derivatives. The validation of these HPLC methods is critical and typically involves assessing parameters such as selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Exemplary HPLC Parameters for Indolin-2-one Derivative Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | C18 Reverse Phase | |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | |

| Flow Rate | 1.0 - 1.2 mL/min | |

| Detection Wavelength | 214 nm, 254 nm, 263 nm | |

| Injection Volume | 20 - 25 µL | |

| Temperature | 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many indolin-2-one derivatives, a derivatization step is often necessary to increase their volatility.

Detailed Research Findings:

In the analysis of compounds structurally related to this compound, such as 5-hydroxymethylfurfural, GC-MS has been successfully applied. The methodology often involves a derivatization step to convert the hydroxyl group into a more volatile silyl (B83357) ether, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The separation is typically achieved on a capillary column, and the mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the analyte.

The mass spectrum of a compound provides a unique fingerprint that can be used for its identification. The fragmentation pattern of indolin-2-one and its derivatives under electron ionization (EI) can yield characteristic ions that aid in structure elucidation. For example, the fragmentation of the core oxindole structure has been studied to understand its mass spectral behavior.

Table 2: Typical GC-MS Operational Parameters

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Capillary Column (e.g., DB-5MS) | |

| Carrier Gas | Helium | |

| Injection Mode | Split | |

| Ionization Mode | Electron Ionization (EI) | |

| Derivatization Agent | BSTFA (for hydroxyl groups) |

X-ray Crystallography for Solid-State Structure Determination

Detailed Research Findings:

For indolin-2-one derivatives, X-ray crystallography has been instrumental in confirming their molecular structures and understanding their intermolecular interactions, such as hydrogen bonding. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 3: Key Information Obtained from X-ray Crystallography

| Information | Significance |

|---|---|

| Molecular Conformation | Determines the 3D shape of the molecule in the solid state. |

| Bond Lengths and Angles | Provides precise geometric parameters of the molecule. |

| Crystal Packing | Reveals how molecules are arranged in the crystal lattice. |

| Intermolecular Interactions | Identifies hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

| Absolute Configuration | Can determine the stereochemistry of chiral molecules. |

Computational Chemistry and Molecular Modeling of 5 Hydroxymethyl Indolin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the fundamental electronic properties of molecular systems. researchgate.netnih.gov These calculations provide a theoretical framework for understanding molecular geometry, stability, and reactivity based on the principles of quantum mechanics. For derivatives of indolin-2-one, DFT methods such as B3LYP with various basis sets have been successfully used to calculate optimized geometries and vibrational frequencies that show good agreement with experimental results. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.comwikipedia.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. wikipedia.org This energy gap can be correlated with the bioactivity of a molecule, as it relates to charge transfer interactions within the compound. irjweb.com DFT calculations are a standard method for computing these energy levels and the corresponding energy gap. schrodinger.com

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.3 | Electron-donating capability |

| ELUMO | -1.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites.

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Regions of positive potential, colored blue, indicate electron-deficient areas that are prone to nucleophilic attack. mdpi.com Green areas represent neutral potential. For 5-(Hydroxymethyl)indolin-2-one, MEP analysis would likely identify the carbonyl oxygen and the hydroxyl oxygen as regions of high negative potential, while the hydrogen atoms of the amine and hydroxyl groups would be regions of positive potential, indicating their role in forming hydrogen bonds. researchgate.netrsc.org

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure, including lone pairs and bonds. wikipedia.org This method is used to investigate intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital. wisc.edursc.org

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in structure-based drug design for predicting binding affinity and understanding the molecular basis of ligand-protein interactions. jocpr.com

A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between a ligand and its protein target. nih.govnih.gov This value is typically expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. researchgate.netjocpr.com Various scoring functions are used to estimate this affinity, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov

Docking studies on indolin-2-one derivatives have shown their potential to bind to various protein targets, such as kinases and viral enzymes. nih.govresearchgate.net The predicted binding affinity helps in ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net

Table 2: Illustrative Predicted Binding Affinities for this compound Note: The following data is hypothetical and for illustrative purposes, demonstrating typical outputs of molecular docking simulations against common protein classes targeted by indolin-2-one scaffolds.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | 6P8Q | -8.5 |

| HIV-1 Integrase | 5KGX | -7.9 |

| Cytochrome P450 | 2X08 | -9.1 |

Beyond predicting affinity, docking simulations provide detailed three-dimensional models of the ligand-protein complex, revealing the specific binding mode. researchgate.net This allows for the identification of key amino acid residues in the protein's active site that form crucial interactions with the ligand. researchgate.net

These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. researchgate.net For instance, in studies of similar indolin-2-one compounds, hydrogen bonds with residues like MET793 and π-alkyl interactions with residues such as LEU788 and ALA743 have been identified as critical for binding to the EGFR active site. nih.gov Identifying these key residues is essential for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are pivotal in drug discovery for elucidating how the chemical structure of a compound influences its biological activity. For the indolin-2-one scaffold, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are extensively used to predict the interactions of derivatives with biological targets and to guide the synthesis of more potent and selective molecules.

Molecular docking simulations are a primary tool for investigating the binding modes of indolin-2-one derivatives within the active sites of target proteins. nih.govjocpr.com For instance, in the development of kinase inhibitors, a major application for this scaffold, docking studies help to identify key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for inhibitory activity. nih.gov Studies on various derivatives have revealed common interaction patterns. The oxygen atom of the carbonyl group at position 2 and the NH group at position 1 of the indolinone ring frequently act as hydrogen bond acceptor and donor, respectively. nih.gov

Computational analyses have highlighted the importance of substitutions at various positions on the indolin-2-one ring:

Position 3: This position is often modified to introduce groups that can form specific interactions with the target protein. Docking studies have shown that substituents at this position can modulate selectivity and potency by occupying different sub-pockets within the enzyme's active site. mdpi.com

Position 5: The substituent at the 5-position, such as the hydroxymethyl group in this compound, can significantly influence activity. Computational models suggest that this position can be modified to enhance binding affinity or improve physicochemical properties like solubility. For example, replacing a hydrogen with a halogen or a small alkyl group can alter the electronic properties and steric profile of the molecule, leading to different biological outcomes. researchgate.net

N1-Substitution: Alkylation or arylation at the N1 position of the indole (B1671886) nucleus is a common strategy to explore the SAR. These modifications can impact the orientation of the molecule in the binding pocket and introduce new interactions with surrounding amino acid residues.

The table below summarizes key computational SAR insights for the indolin-2-one scaffold based on studies of its derivatives.

| Position of Modification | Type of Substituent | Predicted Impact on Activity | Computational Method |

| Position 1 (N-H) | Alkyl, Aryl groups | Can alter binding orientation and introduce new hydrophobic interactions. | Molecular Docking |

| Position 3 | Methylene-linked heterocycles | Can form key hydrogen bonds and occupy specific sub-pockets, influencing potency and selectivity. mdpi.com | Molecular Docking |

| Position 5 | Halogens, small hydrophilic groups | Can modulate electronic properties and improve solubility and binding affinity. | QSAR, Molecular Docking |

| Aromatic Ring | Electron-donating/withdrawing groups | Influences the overall electronic character of the scaffold, impacting target interaction. | QSAR Modeling researchgate.net |

These computational approaches provide a rational basis for designing new derivatives. By predicting how structural changes will affect binding, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process. nih.gov

In Silico Pharmacokinetic Profiling (e.g., ADME prediction)

In addition to efficacy, a successful drug candidate must possess a favorable pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction has become a standard practice in early-stage drug discovery to filter out compounds with poor pharmacokinetic properties, saving time and resources. researchgate.net Various software platforms, such as SwissADME, QikProp, and ADMET Predictor®, are used to calculate these properties based on the molecular structure. nih.govnih.govsimulations-plus.com

For the this compound scaffold, computational tools can predict a range of critical ADME parameters. These predictions are based on well-established models derived from large datasets of experimental results.

Key Predicted ADME Properties:

Physicochemical Properties: Parameters like molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are fundamental. These are used to assess "drug-likeness," often evaluated against criteria such as Lipinski's Rule of Five. nih.gov

Absorption: Gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier (BBB) are critical predictions. The indolin-2-one core is generally predicted to have good GI absorption. asianpubs.org

Distribution: The volume of distribution (VD) and plasma protein binding are estimated to understand how a compound distributes throughout the body.

Metabolism: Prediction of metabolic stability and identification of the primary cytochrome P450 (CYP) enzymes responsible for metabolism (e.g., CYP3A4, CYP2D6, CYP2C9) are crucial. Computational models can identify potential sites of metabolism on the molecule, helping to design derivatives with improved stability. acdlabs.com

Excretion: Predictions related to renal clearance and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) are important. Being a P-gp substrate can limit a drug's bioavailability and CNS penetration. nih.gov

The following table presents a representative in silico ADME profile for a typical derivative based on the this compound core, as predicted by common computational models.

| ADME Parameter | Predicted Value/Classification | Significance |

| Molecular Weight ( g/mol ) | < 500 | Complies with Lipinski's Rule for drug-likeness. |

| LogP | 1.0 - 3.0 | Indicates balanced lipophilicity for good absorption and solubility. |

| Topological Polar Surface Area (TPSA) | 60-90 Ų | Suggests good oral bioavailability. |

| H-Bond Donors | ≤ 5 | Complies with Lipinski's Rule. |

| H-Bond Acceptors | ≤ 10 | Complies with Lipinski's Rule. |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | No | May not readily enter the central nervous system. |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| Aqueous Solubility (LogS) | Moderately Soluble | Acceptable solubility for formulation. |

This predictive analysis allows for the early identification of potential pharmacokinetic liabilities. For example, if a derivative is predicted to be a potent inhibitor of a major CYP enzyme, medicinal chemists can modify the structure to mitigate this risk before committing to synthesis and in vitro testing. nih.gov

Biological Activities and Pharmacological Investigations of 5 Hydroxymethyl Indolin 2 One and Derivatives

Anticancer Activity

Indolin-2-one derivatives are a well-established class of compounds with significant anticancer properties, acting through various mechanisms. nih.govgrowingscience.com Several compounds based on this scaffold have progressed into preclinical and clinical trials as potential anticancer agents. researchgate.netresearchgate.net The core structure is a key pharmacophore in the development of targeted cancer therapies, particularly as inhibitors of protein kinases involved in tumor growth and angiogenesis. cancertreatmentjournal.comresearchgate.net

The anticancer potential of novel indolin-2-one derivatives is frequently first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies determine the concentration of the compound required to inhibit cell growth by 50% (IC50), providing a measure of its potency.

A variety of indolin-2-one derivatives have demonstrated significant cytotoxic effects across numerous cancer cell lines. For instance, a series of indolinone-based molecules were tested against human liver carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. nih.gov Among these, compounds 9 and 20 were identified as the most cytotoxic, with IC50 values ranging from 2.53 to 7.54 µM. nih.gov Specifically, compound 9 showed an IC50 of 2.53 µM against HepG-2 cells and 7.54 µM against MCF-7 cells. nih.gov Compound 20 exhibited IC50 values of 3.08 µM and 5.28 µM against HepG-2 and MCF-7 cells, respectively. nih.gov

In another study, novel indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety were evaluated against human colon cancer (HT-29), lung cancer (H460), and breast cancer (MDA-MB-231) cell lines. nih.gov The promising compound 5h from this series showed remarkable cytotoxicity, with IC50 values of 0.016 µmol/L against HT-29 cells and 0.0037 µmol/L against H460 cells. nih.govresearchgate.net Furthermore, 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs have also been assessed. Compound 3o from this series displayed potent activity with GI50 values of 190 nM against non-small cell lung cancer (A549/ATTC) and 750 nM against melanoma (LOX IMVI) cell lines. nih.gov

The substitution pattern on the indolin-2-one ring plays a crucial role in determining cytotoxic activity. Studies on halogenated derivatives showed that an indolin-2-one with a bromine at the C-5 position had up to four times improved cytotoxicity against colon cancer (WiDr) cells compared to one with a fluorine at the same position. researchgate.netits.ac.id

| Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 Value | Reference |

|---|---|---|---|---|

| Compound 9 | HepG-2 | Human Liver Cancer | 2.53 µM | nih.gov |

| Compound 9 | MCF-7 | Human Breast Cancer | 7.54 µM | nih.gov |

| Compound 20 | HepG-2 | Human Liver Cancer | 3.08 µM | nih.gov |

| Compound 20 | MCF-7 | Human Breast Cancer | 5.28 µM | nih.gov |

| Compound 5h | HT-29 | Human Colon Cancer | 0.016 µM | nih.govresearchgate.net |

| Compound 5h | H460 | Human Lung Cancer | 0.0037 µM | nih.govresearchgate.net |

| Compound 3o | A549/ATTC | Non-Small Cell Lung Cancer | 190 nM | nih.gov |

| Compound 3o | LOX IMVI | Melanoma | 750 nM | nih.gov |

| 5-sulfonyl-indolin-2-ones (general) | SGC-7901, A549, HCT116, ECA-109 | Stomach, Lung, Colon, Esophageal Cancer | Potent Activity | rsc.org |

Indolin-2-one derivatives exert their anticancer effects through various mechanisms, most notably by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net

Several studies have demonstrated the ability of these compounds to halt the progression of cancer cells through the cell cycle. For example, compounds 9 and 20 were found to induce cell cycle arrest at the G1 phase in HepG-2 cells. nih.gov This arrest is often mediated by the upregulation of cell cycle inhibitory proteins. Treatment of HepG-2 cells with compound 9 led to a significant upregulation of p53 and p21 expression, which are key regulators that can block cell cycle progression. nih.gov Similarly, other indole (B1671886) derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This disruption of the normal cell cycle prevents cancer cells from proliferating. nih.govmdpi.com

In addition to cell cycle arrest, the induction of apoptosis is a primary mechanism for the anticancer activity of indolin-2-one derivatives. Compound 6n , an N-propylindole derivative, caused a significant increase in both early and late apoptosis in MCF-7 cells. researchgate.net Mechanistic studies revealed that this compound increased the expression of pro-apoptotic proteins such as Bax, cytochrome C, caspase-3, and caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net The elevated Bax/Bcl-2 ratio is a critical event that triggers the caspase cascade, leading to apoptosis. nih.gov The activation of caspase-3/7 has also been observed with compounds 9 and 20 , indicating the initiation of both intrinsic and extrinsic apoptotic pathways. nih.gov Furthermore, some derivatives have been shown to generate reactive oxygen species (ROS), which can induce oxidative stress and contribute to apoptotic cell death. researchgate.net

A major focus of research on indolin-2-one derivatives has been the identification of their specific molecular targets. Many compounds from this class function as potent inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes often dysregulated in cancer. nih.govresearchsquare.com

The indolin-2-one scaffold is a core component of several clinically approved or investigated multi-targeted tyrosine kinase inhibitors, such as Sunitinib (SU11248) and Semaxanib (SU5416). cancertreatmentjournal.comresearchgate.netrsc.org These agents typically target kinases involved in angiogenesis (the formation of new blood vessels that tumors need to grow), such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). cancertreatmentjournal.comrsc.org

Derivatives of 5-(Hydroxymethyl)indolin-2-one have been specifically designed and synthesized as selective inhibitors of various RTKs. nih.gov For instance, compound 20 displayed nanomolar inhibitory action against both Epidermal Growth Factor Receptor (EGFR) kinase and VEGFR-2, being 8.8- and 5.4-fold more potent than the control, indirubin (B1684374). nih.gov Similarly, compound 9 showed a 4.8-fold higher inhibitory effect than indirubin against Cyclin-Dependent Kinase 2 (CDK-2), a key regulator of the cell cycle. nih.gov Other derivatives, such as 5-sulfonyl-indolin-2-ones, have been identified as inhibitors of Fibroblast Growth Factor Receptor 2 (FGFR2). rsc.org Structure-activity relationship studies have shown that modifications at the C-3 and C-5 positions of the indolin-2-one ring are critical for determining the potency and selectivity of kinase inhibition. cancertreatmentjournal.comnih.govresearchsquare.com

| Compound | Target Kinase | Activity | Reference |

|---|---|---|---|

| Compound 9 | CDK-2 | 4.8-fold higher inhibition than indirubin | nih.gov |

| Compound 9 | CDK-4 | Comparable inhibition to indirubin | nih.gov |

| Compound 20 | EGFR | 8.8-fold higher inhibition than indirubin | nih.gov |

| Compound 20 | VEGFR-2 | 5.4-fold higher inhibition than indirubin | nih.gov |

| Compound 2b (5-sulfonyl-indolin-2-one) | FGFR2 | Potent inhibitor | rsc.org |

| Sunitinib (indolin-2-one derivative) | VEGFR-1, -2, -3; PDGFR-α, -β; c-kit | Multi-targeted inhibitor | rsc.org |

| 3-substituted indolin-2-ones | VEGF (Flk-1), EGF, Her-2, PDGF | Selective inhibition | nih.gov |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. Indolin-2-one derivatives are being investigated for their potential to overcome MDR.

Increased levels of protons in the tumor microenvironment can cause resistance to common chemotherapeutic agents like doxorubicin (B1662922). nih.gov Certain 1-acylated indoline-5-sulfonamide (B1311495) derivatives, such as 4e and 4f , have been shown to reverse chemoresistance to doxorubicin in K562/4 cancer cells that overexpress P-glycoprotein (P-gp), a key protein involved in pumping drugs out of cancer cells. nih.gov Furthermore, indole-based compounds have been reported to reverse multidrug resistance by reducing the expression of proteins like ABCD1 and COX2 in multidrug-resistant human lung cancer cells. nih.gov In a mouse model of paclitaxel-resistant colon cancer, an orally administered prodrug of an indole iso-quinoline hybrid demonstrated 76% inhibition of tumor development, highlighting the potential of this class of compounds in treating resistant cancers. nih.gov

Anti-inflammatory Activity

In addition to their anticancer properties, the indoline (B122111) scaffold is found in compounds exhibiting a range of other biological activities, including anti-inflammatory effects. nih.govcore.ac.ukresearchgate.net The development of new drugs to treat chronic inflammation remains a high-priority area of research, and indole derivatives represent a promising class of molecules. nih.gov

The anti-inflammatory action of indolin-2-one and related indole derivatives is often attributed to their ability to modulate the production of key inflammatory mediators. Chronic inflammation is associated with the prolonged overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other signaling molecules like nitric oxide (NO). nih.govmdpi.com

Studies have shown that various indole derivatives can effectively inhibit these mediators. For example, certain hybrid molecules containing indole nuclei demonstrated anti-inflammatory activity by reducing the release of TNF-α and IL-1β in animal models of inflammation. nih.gov Another study on conjugates of N-substituted indole and aminophenylmorpholin-3-one found that the most potent compound reduced lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively, in microglial cells. nih.gov This compound also caused a significant decrease in the release of NO. nih.gov The mechanism often involves the inhibition of signaling pathways that lead to the transcription of these inflammatory mediators, such as the NF-κB pathway. nih.govnih.gov By downregulating the production of TNF-α, IL-6, and NO, these compounds can effectively suppress the inflammatory response. nih.govmdpi.comd-nb.info

Signaling Pathway Investigations (e.g., COX inhibition)

The anti-inflammatory potential of indolin-2-one derivatives has been linked to their interaction with key signaling pathways, notably the cyclooxygenase (COX) pathway. The COX enzymes, particularly the inducible isoform COX-2, are crucial mediators of inflammation and pain.

A study focused on the design and synthesis of new 1,3-dihydro-2H-indolin-2-one derivatives identified several compounds with good COX-2 inhibitory activities. nih.govnih.gov For instance, certain derivatives bearing α,β-unsaturated ketones showed IC50 values against COX-2 in the low micromolar range, suggesting their potential as anti-inflammatory lead compounds. nih.govnih.gov

Directly relevant to the substitution pattern of this compound, the closely related compound 5-hydroxyindolin-2-one (5-HI) has been investigated for its pharmacological actions. mdpi.comnih.gov Research shows that 5-HI can inhibit the production of thromboxane (B8750289) A2, a downstream product of the COX enzyme pathway that plays a critical role in platelet aggregation. mdpi.comnih.gov This inhibitory action suggests an interference with the COX signaling cascade, highlighting the potential for compounds with a hydroxyl or hydroxymethyl group at the 5-position to modulate inflammatory and thrombotic processes. Further investigation into indoline-based compounds has also identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which were also assessed for their impact on COX-1 and COX-2. acs.org

Antimicrobial Activity

The indolin-2-one scaffold has been a fertile ground for the development of novel antimicrobial agents. Derivatives have shown efficacy against a wide spectrum of bacteria and fungi, including drug-resistant strains.

The substitution at the 5-position of the indolin-2-one ring has been shown to be critical for antibacterial activity. A significant discovery involved hybrids of indolin-2-one and nitroimidazole. Specifically, the derivative 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one , which features a nitro group at the C-5 position, exhibited remarkable antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These compounds were also potent against various Gram-negative bacteria. researchgate.netnih.gov The proposed dual mode of action involves both topoisomerase IV inhibition and DNA damage induced by the in-situ reduction of the nitro group, which expands their activity to aerobic bacteria. nih.gov

Studies on other derivatives, such as 1,3-diarylpyrazolyl substituted indolin-2-ones, have also shown good antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and S. aureus. iglobaljournal.com

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3a (1,3-diphenyl-1H-pyrazol-4-yl)methylene)indolin-2-one | B. subtilis | 19.6 | iglobaljournal.com |

| 3a (1,3-diphenyl-1H-pyrazol-4-yl)methylene)indolin-2-one | S. aureus | 22.5 | iglobaljournal.com |

| 4f (pyridyl moiety) | K. pneumoniae | 3.125 | nih.gov |

| 4g (pyridyl moiety) | K. pneumoniae | 3.125 | nih.gov |

| Indole-triazole derivative 3d | MRSA | 3.125 | nih.gov |

Investigations into the antifungal properties of indolin-2-one derivatives have revealed promising results. A study of various arylidene indolin-2-ones indicated that these compounds generally possessed better antifungal than antibacterial potential. nih.gov Derivatives with a pyridyl moiety showed the highest activity against several Candida species, which are common opportunistic fungal pathogens. nih.gov Another study on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also demonstrated a good level of antifungal activity, particularly against Candida krusei. nih.gov

| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4d (3-aminophenyl function) | C. albicans | 0.36 | nih.gov |

| 4d (3-aminophenyl function) | A. niger | 0.36 | nih.gov |

| 4g (2-pyridyl fragment) | C. albicans | 3.1 | nih.gov |

| 4g (2-pyridyl fragment) | C. krusei | 3.1 | nih.gov |

| 4g (2-pyridyl fragment) | C. parapsilosis | 3.1 | nih.gov |

| Indole-triazole derivative 3d | C. krusei | 3.125 | nih.gov |

Other Pharmacological Activities

The structural versatility of the indolin-2-one core has allowed for its exploration in a wide array of other therapeutic areas.

Antiviral Activity : The closely related isatin (B1672199) (indoline-2,3-dione) scaffold, particularly with substitutions at the 5-position, has yielded potent antiviral agents. For example, a series of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives displayed high activity against Influenza virus (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3), with some compounds showing IC50 values in the low nanomolar range. nih.gov Furthermore, 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been identified as inhibitors of HIV-1 replication, acting through a multi-target mechanism that includes blocking the HIV-1 integrase enzyme. nih.gov

Antidiabetic Activity : Derivatives of indolin-2-one are being investigated as multi-target agents for the management of Type 2 diabetes. A study of 3,5-disubstituted indolin-2-one derivatives identified them as potent inhibitors of α-glucosidase, an enzyme that breaks down carbohydrates in the gut. nih.gov One of the most active compounds inhibited yeast α-glucosidase with an IC50 of 6.78 µM. nih.gov Other studies have also identified substituted indolin-2-ones as effective inhibitors of both α-amylase and α-glucosidase, further supporting their potential as oral antidiabetic agents. tandfonline.comnih.gov

Antihypertensive Activity : The indolin-2-one scaffold has been incorporated into molecules designed as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key target for controlling hypertension. Research on 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid derivatives found them to be highly potent ACE inhibitors. nih.gov The study noted that substitution at the C-5 position of the indoline ring with groups such as methoxy (B1213986) or ethyl resulted in only marginal changes to the inhibitory activity, suggesting that this position is tolerant to modification in the design of antihypertensive agents. nih.gov

Neurodegenerative Disease Management : Indole-based compounds are actively being developed as potential treatments for neurodegenerative disorders. researchgate.netmdpi.comhilarispublisher.com Specifically, 3-(benzylidene)indolin-2-one derivatives have been synthesized and evaluated for their ability to bind to α-synuclein fibrils, which are the primary pathological feature of Parkinson's disease and other synucleinopathies. nih.gov In the context of Alzheimer's disease, azaindolin-2-one derivatives have been discovered as dual inhibitors of both glycogen (B147801) synthase kinase 3β (GSK3β) and tau protein aggregation, two key targets in the disease's pathology. nih.gov

Oxytocin (B344502) Receptor Ligands : The indolin-2-one structure has been identified as a viable scaffold for developing ligands with an affinity for oxytocin receptors. google.com These receptors are involved in a variety of physiological processes, including social bonding and parturition. The development of selective ligands for these receptors is an active area of pharmaceutical research. nih.gov

Mechanistic Insights and Biochemical Pathways

Investigation of Molecular Targets and Ligand-Receptor Interactions

Direct studies identifying the specific molecular targets of 5-(hydroxymethyl)indolin-2-one are not extensively available in current scientific literature. However, research on the broader class of indolin-2-one derivatives has revealed interactions with a variety of important biological targets.

Derivatives of the indolin-2-one scaffold have been shown to bind to the hinge region in the ATP active pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.com The indolin-2-one moiety is considered a crucial pharmacophore for this interaction. mdpi.com Furthermore, certain indolealkylamine derivatives, which share the core indole (B1671886) structure, have demonstrated high affinity for serotonin (B10506) receptors, particularly the 5-HT2A subtype. nih.gov The nature and position of substituents on the indole ring are critical determinants of binding affinity and selectivity for these receptors. nih.gov For instance, derivatives with substitutions at the 4-position of the indole ring show marked selectivity for the 5-HT2A site over the 5-HT1A site. nih.gov

In other contexts, specific derivatives have been designed to target the host angiotensin-converting enzyme 2 (ACE2) receptor, thereby interfering with the binding of the SARS-CoV-2 spike protein. nih.gov One such derivative, 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one, was found to bind preferentially to the ACE2 receptor-binding site. nih.gov

The following table summarizes the molecular targets identified for various indolin-2-one derivatives.

| Derivative Class | Molecular Target |

| Substituted Indolin-2-ones | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) mdpi.com |

| Indolealkylamines | Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2B) nih.gov |

| 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one | Angiotensin-Converting Enzyme 2 (ACE2) Receptor nih.gov |

Cellular Pathway Modulation by this compound and its Derivatives

While direct studies on the cellular pathway modulation by this compound are scarce, research on its derivatives provides a framework for understanding its potential biological effects.

Derivatives of indolin-2-one are known to modulate several critical cell signaling cascades. As inhibitors of VEGFR-2, they can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. mdpi.com

Furthermore, the interaction of indole-containing compounds with serotonin receptors suggests a role in modulating serotonergic signaling pathways, which are crucial in the central nervous system for regulating mood, cognition, and other physiological processes. nih.govnih.gov The ability of agonists to induce the internalization of the 5-HT2C receptor, a G protein-coupled receptor (GPCR), highlights a mechanism for receptor desensitization and signaling modulation. nih.gov

Recent studies have begun to unravel the metabolic fate of indole, a precursor to the indolin-2-one core, within biological systems. Indole, produced by gut microbiota from tryptophan, can be metabolized by the host into several compounds, including indolin-2-one. mdpi.comresearchgate.net This metabolic conversion positions indolin-2-one as an intermediate in a larger metabolic network. The pathway can proceed with the oxidation of indolin-2-one to isatin (B1672199), which is then further metabolized to 3-hydroxyindolin-2-one. mdpi.comresearchgate.net This suggests that this compound, if formed, could potentially undergo similar subsequent metabolic transformations.

The enzymes involved in these transformations are beginning to be identified, with cytochrome P450 enzymes implicated in the initial oxidation of indole and carbonyl reductases potentially mediating the conversion of isatin. researchgate.net The administration of indole has been shown to alter the gene expression of enzymes such as Cytochrome P450 family members (CYP1A2, CYP2E1) and Carbonyl Reductase 3 (CBR3) in the liver. mdpi.com

Structure-Activity Relationships and Pharmacophore Identification

The biological activity of indolin-2-one derivatives is highly dependent on their substitution patterns, and several structure-activity relationship (SAR) studies have been conducted.

For indolin-2-one-based VEGFR-2 inhibitors, a common pharmacophore model includes:

An indolin-2-one nucleus as a heterocyclic aromatic ring system.

An aromatic linker moiety.

A hydrogen bond acceptor/donor (HBA/HBD) feature. mdpi.com

Studies on indolealkylamine derivatives as serotonin receptor ligands have shown that substituents on the indole ring are key determinants of affinity and selectivity. nih.gov Specifically, hydroxylation at the 4-position of the indole ring confers significant selectivity for the 5-HT2A receptor, while 5-substituted derivatives exhibit more comparable potency at both 5-HT1A and 5-HT2A sites. nih.gov This indicates that the presence of a hydroxymethyl group at the 5-position, as in this compound, would likely have a significant impact on its receptor binding profile.

The following table presents SAR data for indolealkylamine derivatives at serotonin receptors.

| Compound Substitution | Receptor Affinity |

| 4-hydroxylated derivatives | 25-380-fold selectivity for 5-HT2A vs. 5-HT1A nih.gov |

| 5-substituted derivatives | Approximately equal potency at 5-HT1A and 5-HT2A nih.gov |

| 6-substituted derivatives | > micromolar affinities for all 5-HT sites examined nih.gov |

| Unsubstituted derivatives | Lower affinity for all recognition sites nih.gov |

Exploration of Biochemical Mechanisms Underlying Observed Activities

The biochemical mechanisms of action for indolin-2-one derivatives are intrinsically linked to their molecular targets.

For derivatives acting as VEGFR-2 inhibitors, the mechanism involves competitive binding to the ATP pocket of the kinase domain. This prevents the phosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, ultimately leading to an anti-angiogenic effect. mdpi.com

In the case of indole-based HIV-1 fusion inhibitors, the mechanism is the disruption of the conformational changes in the gp41 protein that are necessary for viral and host cell membrane fusion. By binding to a hydrophobic pocket on gp41, these compounds prevent the formation of the six-helix bundle, a critical step in the fusion process. nih.gov

For indolin-2-one derivatives that target serotonin receptors, the mechanism involves modulating the activity of these GPCRs. This can occur through agonism, partial agonism, or antagonism, leading to changes in intracellular signaling cascades, such as those involving intracellular calcium levels. nih.govnih.gov

The biochemical mechanism for a 5-chloro-substituted indolin-2-one derivative against SARS-CoV-2 involves the direct interference with the binding of the viral spike protein's receptor-binding domain to the host's ACE2 receptor. Molecular docking studies suggest that the compound binds to a site on ACE2 that is distinct from the regions where common viral mutations occur, indicating a potential for broad activity against different variants. nih.gov

Future Directions and Therapeutic Potential

Design of Novel 5-(Hydroxymethyl)indolin-2-one Analogues

The design of new analogues based on the this compound structure is a key strategy for discovering compounds with enhanced therapeutic properties. The indolin-2-one core is essential for inhibiting various protein kinases, which are crucial for cell signaling, growth, and proliferation. bohrium.comscirp.org Modifications to this core structure are aimed at improving potency, selectivity, bioavailability, and solubility, while reducing toxicity. researchgate.net

Researchers often focus on substitutions at the C-3 position of the oxindole (B195798) ring, which has been shown to play a significant role in the antiangiogenic and anticancer activities of these compounds. bohrium.comresearchgate.net For instance, introducing different heterocyclic methylene (B1212753) substituents at this position can create potent inhibitors of receptor tyrosine kinases (RTKs). bohrium.com The hydroxymethyl group at the C-5 position of this compound offers a valuable site for modification. This functional group can potentially improve the solubility and pharmacokinetic profile of a drug candidate. frontiersin.org

Structure-activity relationship (SAR) studies guide the rational design of these new molecules. researchgate.netresearchgate.net By systematically altering different parts of the molecule and assessing the impact on biological activity, chemists can develop more effective kinase inhibitors. researchgate.net For example, a 3D-QSAR study on a series of indolin-2-one derivatives helped in the design of new molecules with superior biological activity against Tropomyosin receptor kinases (TRKs). researchgate.net The goal is to create analogues that bind effectively to the ATP pocket of target kinases, thereby blocking their activity. bohrium.com

Development of this compound as a Lead Compound for Drug Discovery

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.com The indolin-2-one scaffold is a well-established pharmacophore in the design of anticancer agents, making its derivatives, including this compound, attractive candidates for lead compounds. researchgate.net

The development process involves several stages, starting with the identification and validation of a biological target. technologynetworks.com For indolin-2-one derivatives, common targets are protein kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), which are pivotal in angiogenesis—the formation of new blood vessels that tumors need to grow. bohrium.comresearchgate.net The success of Sunitinib, an indolin-2-one derivative that inhibits VEGFR, validates this approach. bohrium.commdpi.com

Once a lead compound like this compound is selected, it undergoes optimization. This involves synthesizing a library of related compounds to explore the SAR and improve its drug-like properties. researchgate.net Key properties evaluated during this phase include:

Potency: The concentration of the compound required to produce a specific effect.

Selectivity: The compound's ability to interact with the intended target over other, similar targets to minimize off-target effects.

ADME properties: Absorption, Distribution, Metabolism, and Excretion, which determine the compound's pharmacokinetic profile. youtube.commdpi.com

The hydroxymethyl group on the this compound structure can be strategically modified or used as an anchor point to attach other chemical moieties, potentially enhancing the compound's interaction with its target or improving its ADME properties. frontiersin.org

Combination Therapies Involving this compound Derivatives

Complex diseases like cancer often involve multiple biological pathways, making them difficult to treat with a single agent (monotherapy). mdpi.com Combination therapy, the use of two or more drugs, is a promising strategy to overcome limitations such as drug resistance and to improve therapeutic efficacy. mdpi.comnih.gov The goal is often to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govnih.gov

Derivatives of this compound, particularly those designed as kinase inhibitors, are strong candidates for use in combination therapies. Since they target specific signaling pathways like angiogenesis, they can be combined with conventional chemotherapeutic agents or other targeted therapies. mdpi.com This approach can attack the cancer from multiple angles. For instance, an angiogenesis inhibitor could be combined with a drug that induces cancer cell apoptosis (programmed cell death).

The rationale for such combinations is based on the distinct mechanisms of action of the drugs involved. plos.org An indolin-2-one derivative might inhibit tumor growth by cutting off its blood supply, while a cytotoxic drug directly kills the cancer cells. This can lead to improved outcomes and may allow for the use of lower doses of each drug, potentially reducing side effects. nih.gov

Table 1: Examples of Drug Combination Strategies

| Drug Class 1 | Drug Class 2 | Rationale for Combination | Potential Outcome |

| Indolin-2-one Kinase Inhibitor | Cytotoxic Chemotherapy | Inhibit tumor growth via anti-angiogenesis and directly kill cancer cells. | Enhanced tumor reduction and delayed resistance. |

| Indolin-2-one Kinase Inhibitor | Immunotherapy Agent | Inhibit tumor growth and stimulate the host immune system to attack cancer cells. | Synergistic anti-tumor activity. |

| Two different Indolin-2-one Kinase Inhibitors | Target different kinases in parallel or redundant signaling pathways. | More complete pathway inhibition and overcoming resistance mechanisms. | Increased efficacy in resistant tumors. |

Advanced Preclinical Studies

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical development. fiveable.me This stage involves a series of in vitro (cell-based) and in vivo (animal) studies to assess the safety and efficacy of the compound. fiveable.me For a derivative of this compound, this phase is critical to gather the data needed to file an Investigational New Drug (IND) application with regulatory authorities. fiveable.me

Key components of advanced preclinical studies include:

In Vivo Efficacy Studies: The compound is tested in relevant animal models of the target disease (e.g., mouse xenograft models for cancer) to determine if it can produce the desired therapeutic effect. nih.gov For an anticancer agent, researchers would measure its ability to inhibit tumor growth. nih.gov

Pharmacokinetic (PK) Studies: These studies characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the drug candidate in animals. fiveable.me The goal is to understand how the drug is processed by the body, which helps in determining an appropriate dosing regimen for clinical trials.

Toxicology Studies: These studies evaluate the potential adverse effects of the drug candidate. fiveable.me They are typically conducted in at least two different animal species to identify any potential toxicities and establish a safe starting dose for human trials. fiveable.me

Formulation Development: The drug substance is formulated into a stable and effective dosage form (e.g., a pill or an injectable solution) for clinical use. fiveable.me

Data from these studies are compiled into a preclinical data package to support the transition to clinical trials. fiveable.me

Potential for Clinical Translation

The ultimate goal of drug discovery is the clinical translation of a promising compound into an approved therapy. The indolin-2-one class of compounds has a strong track record of successful clinical translation, which bodes well for novel derivatives of this compound. scirp.orgscirp.org Several indolin-2-one-based drugs are currently used in the clinic, demonstrating the therapeutic potential of this chemical scaffold. researchgate.net

Examples of clinically successful indolin-2-one derivatives include:

Sunitinib: An oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. bohrium.comresearchgate.net

Nintedanib: An inhibitor of multiple tyrosine kinases used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. mdpi.com

Toceranib: Used in veterinary medicine to treat mast cell tumors in dogs. researchgate.net

The involvement of kinases in a wide range of diseases, especially cancer, makes them important therapeutic targets. scirp.org The proven ability of the indolin-2-one core to effectively inhibit these enzymes provides a strong foundation for the development of new drugs. researchgate.netresearchgate.net As research continues to uncover the roles of different kinases in disease, new opportunities will emerge for targeted therapies derived from structures like this compound. The progression of these compounds into clinical trials will depend on successful preclinical evaluation and a clear demonstration of their potential to address unmet medical needs. scirp.orgscirp.org

Q & A

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to proteins (e.g., kinases or receptors). Focus on hydrogen bonding with the hydroxymethyl group and π-π stacking with the indolinone core .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability. Pay attention to solvent accessibility of the hydroxymethyl moiety, which may influence pharmacokinetics .

- ADMET Prediction : Use SwissADME or ADMETLab to evaluate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

What crystallographic challenges arise in refining the structure of this compound, and how are they addressed?

Advanced Research Question

- Disorder in Hydroxymethyl Group : The flexible -CH₂OH group may exhibit rotational disorder. Apply SHELXL restraints (DFIX, ISOR) to stabilize refinement and improve R-factors .

- Twinned Crystals : If twinning is detected (e.g., via PLATON’s TWIN check), use SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (d ≤ 0.8 Å) is preferable .

- Hydrogen Bonding Networks : Validate intermolecular interactions (e.g., O-H···O=C) using Mercury’s crystal packing analysis to confirm stability .

How should researchers design dose-response experiments to evaluate the compound’s pharmacological potential?

Basic Research Question

- Concentration Range : Test 8–10 concentrations (e.g., 0.1–100 µM) in triplicate. Include vehicle controls and reference drugs (e.g., fluconazole for antifungal assays) .

- Data Normalization : Express results as % inhibition relative to controls. Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀/IC₅₀ values .

- Reproducibility : Repeat assays ≥3 times on separate days to account for inter-experimental variability .

What analytical techniques are critical for assessing the stability of this compound under physiological conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS. A half-life <1 h suggests poor in vivo stability .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to guide storage conditions (e.g., refrigeration vs. ambient) .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

Advanced Research Question

- False Positives in Docking : Re-evaluate docking poses using higher-accuracy methods (e.g., induced-fit docking) or crystallographic data. Consider solvent effects (implicit vs. explicit water models) .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets. Cross-validate with CRISPR/Cas9 knockout models .

- Physicochemical Factors : Adjust LogP (via prodrug strategies) or solubility (salt formation) to align in silico predictions with cell-based assay outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。